molecular formula C13H22N2O3 B1528033 Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1160247-14-2

Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B1528033
CAS No.: 1160247-14-2
M. Wt: 254.33 g/mol
InChI Key: HQXARKCBWUAVTN-UHFFFAOYSA-N
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Description

Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate: is a chemical compound with the molecular formula C13H22N2O3. It is known for its unique spirocyclic structure, which consists of a spiro junction between a six-membered azaspiro ring and a five-membered carbocyclic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate and an appropriate amine. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds .

Biology and Medicine: Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high affinity, potentially inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

IUPAC Name

tert-butyl 2-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-9(13)10(14)16/h9H,4-8H2,1-3H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXARKCBWUAVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 165d (400 mg, 1.57 mmol) and N,N-dimethylformamide (0.1 mL) in DCM (5 mL) was added oxalyl chloride (397 mg, 3.13 mmol) dropwise. See FIG. 6. The reaction mixture was stirred at 15° C. for 2.5 h and then concentrated. The residue was dissolved in tetrahydrofuran (20 mL) and added dropwise to aqueous ammonia (10 mL, 28%). The mixture was stirred at 15° C. for 4 h and then diluted with water (15 mL). The reaction mixture was extracted with EtOAc (15 mL×3). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to afford tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate 165e (260 mg, 65%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 5.58 (s, 1H), 5.34 (s, 1H), 3.48-3.39 (m, 4H), 1.73-1.70 (m, 2H), 1.48 (s, 9H), 1.47-1.41 (m, 2H), 1.40-1.22 (m, 2H), 0.89-0.87 (m, 1H).
Name
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
397 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate
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